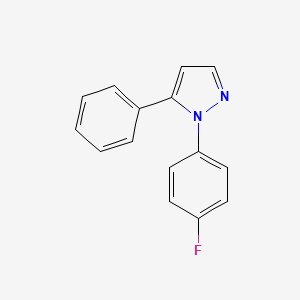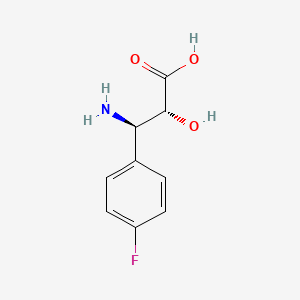
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
Descripción general
Descripción
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 14 , it may influence pathways related to cell growth, differentiation, and stress response.
Result of Action
Based on its potential interaction with mitogen-activated protein kinase 14 , it may influence cellular processes such as proliferation, differentiation, and stress response.
Análisis Bioquímico
Biochemical Properties
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It has been studied for its interactions with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of this interaction involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound has been found to bind to certain receptor proteins, influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of monitoring the stability and activity of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through hydroxylation and N-dealkylation, mediated by cytochrome P450 enzymes . These metabolic transformations result in the formation of various metabolites, which can further undergo phase II conjugation reactions, such as glucuronidation and sulfation . The involvement of these metabolic pathways influences the pharmacokinetic properties and biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound has been found to localize predominantly in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through specific targeting sequences . These subcellular localizations are critical for the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFYIYBQOJNNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653062 | |
| Record name | 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299162-83-7 | |
| Record name | 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyrazole is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is found in numerous natural products and pharmaceuticals, exhibiting diverse biological activities. [] Therefore, the development of efficient synthetic approaches to new pyrazole derivatives, such as the pyrazole-4-carbonitrile derivatives described in the paper, is of great interest to medicinal chemists. These new molecules could potentially lead to the discovery of novel drugs with improved efficacy and safety profiles. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1498774.png)










